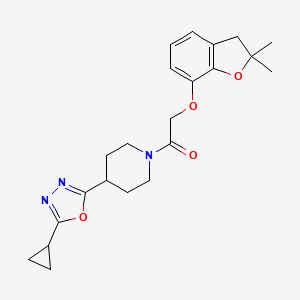

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

Description

This compound features a hybrid structure combining a piperidine-linked 1,3,4-oxadiazole core and a dihydrobenzofuran-ether moiety. The 1,3,4-oxadiazole ring, substituted with a cyclopropyl group at the 5-position, is fused to a piperidine scaffold, while the ethanone side chain is connected to a 2,2-dimethyl-2,3-dihydrobenzofuran group via an ether linkage.

Synthetic routes for analogous oxadiazole-piperidine derivatives often involve cyclization of thiosemicarbazides or hydrazine-mediated ring closure (e.g., via CS₂/KOH under reflux, as in ). The dihydrobenzofuran component may be synthesized through acid-catalyzed cyclization of phenolic precursors.

Properties

IUPAC Name |

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-22(2)12-16-4-3-5-17(19(16)29-22)27-13-18(26)25-10-8-15(9-11-25)21-24-23-20(28-21)14-6-7-14/h3-5,14-15H,6-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRQKWKVPPVJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)C4=NN=C(O4)C5CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a complex molecule that incorporates a cyclopropyl-substituted oxadiazole and a benzofuran moiety. This structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research findings, synthetic methods, and biological evaluations.

The chemical structure of the compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C17H20N6O |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone |

| InChI Key | BUXYXZXXTNLPON-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(N=C(C1)C2=CC(C(C2)C(=O)N3CCCCC3)=O)N4CC4 |

Anticancer Properties

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. The oxadiazole ring is known for its ability to interact with various biological targets. For instance, compounds containing the oxadiazole moiety have demonstrated inhibitory effects against several cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| Human Colon Adenocarcinoma | ~92.4 | |

| Human Lung Adenocarcinoma | ~85.0 | |

| Human Breast Cancer | ~75.0 |

These results indicate that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Studies suggest that compounds with similar structures show moderate to strong activity against various bacterial strains:

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Salmonella typhi | Moderate | |

| Bacillus subtilis | Strong | |

| Escherichia coli | Weak |

These findings suggest that the compound could be explored as a lead for developing new antimicrobial agents.

The mechanism of action for 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone likely involves interaction with specific enzymes and receptors. The oxadiazole moiety has been reported to inhibit human deacetylase Sirtuin 2 (HDSirt2), which plays a role in cancer progression and neurodegenerative diseases . Additionally, it may affect signaling pathways associated with inflammation and cellular proliferation.

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:

- Synthesis and Antitumor Activity : A study synthesized various oxadiazole derivatives and evaluated their antitumor efficacy against multiple cancer cell lines. The most active compounds exhibited IC50 values comparable to established chemotherapeutics .

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of synthesized oxadiazole derivatives. The results indicated promising activity against Gram-positive bacteria and moderate effects on Gram-negative strains .

Scientific Research Applications

The compound 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, focusing on its biological activities, synthetic pathways, and implications in medicinal chemistry.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. The incorporation of the piperidine and benzofuran moieties enhances the compound's ability to interact with biological targets relevant to cancer treatment. Studies have shown that similar compounds can act as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms in cancer cells .

Neuropharmacology

The piperidine structure is known for its neuroactive properties, making this compound a candidate for studying neurodegenerative diseases. By modulating neurotransmitter systems, it may offer therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia.

Synthetic Pathways

The synthesis of this compound can involve several strategies, including:

- Cyclization Reactions : Utilizing cyclization methods to form the oxadiazole ring from appropriate precursors.

- Piperidine Derivatives : The synthesis of piperidine derivatives can be achieved through nucleophilic substitution reactions or reductive amination techniques.

- Benzofuran Integration : The introduction of the benzofuran moiety can be accomplished via etherification reactions or coupling reactions with benzofuran derivatives.

These synthetic methodologies are crucial for producing analogs with varying biological activities and optimizing their pharmacological profiles.

Case Study 1: Inhibition of PARP

In a study published in Nature Reviews Cancer, researchers identified novel PARP inhibitors that share structural similarities with our compound. These inhibitors demonstrated efficacy in preclinical models, leading to enhanced cell death in tumor cells when combined with chemotherapy .

Case Study 2: Neuroprotective Effects

A research article from Journal of Medicinal Chemistry explored compounds with similar scaffolds and reported neuroprotective effects against oxidative stress-induced neuronal death. The study indicated that modifications to the piperidine ring could enhance neuroprotective activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. Oxadiazole-Piperidine Derivatives

Compounds like 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a–o) () share the oxadiazole-piperidine framework but differ in substituents and appended groups. For instance:

- Target Compound : Cyclopropyl substituent on oxadiazole; dihydrobenzofuran-ether side chain.

- Compound 6a–o : Varied 5-substituents (e.g., methyl, phenyl) and a benzenesulfonyl group.

The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier aryl substituents in 6a–o, which could improve pharmacokinetics.

B. Thiophene and Pyrazole Derivatives describes thiophene-pyrazole hybrids (7a–b), which lack the oxadiazole core but share heterocyclic diversity. These compounds emphasize the role of hydrogen-bonding motifs (e.g., amino/hydroxy groups) in bioactivity. In contrast, the target compound’s ether and oxadiazole groups may prioritize lipophilicity and membrane penetration.

Physicochemical Properties

*logP estimated via computational tools (e.g., ChemDraw).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.